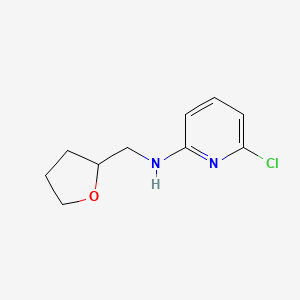![molecular formula C9H8ClF3N2O B1455340 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol CAS No. 1311798-09-0](/img/structure/B1455340.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol
Overview
Description
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol” is a chemical compound with the CAS Number: 1311798-09-0. It has a molecular weight of 252.62 and its IUPAC name is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-azetidinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClF3N2O/c10-7-1-5(9(11,12)13)2-14-8(7)15-3-6(16)4-15/h1-2,6,16H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 88 - 90 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol, along with its derivatives, has been synthesized and characterized to explore their potential in various scientific research applications. These compounds have been evaluated for their antimicrobial properties against a range of bacterial and fungal strains. Notably, derivatives of this compound have shown significant antibacterial and antifungal activities, suggesting their potential as lead compounds for the development of new antimicrobial agents (Desai & Dodiya, 2014); (Dodiya, Shihory, & Desai, 2012).
Antidepressant and Nootropic Agents
Further research into the pharmacological activity of 2-azetidinone derivatives, including this compound, has revealed their potential as antidepressant and nootropic agents. Studies indicate that these compounds exhibit significant antidepressant activity and enhance cognitive functions in dose-dependent manners, highlighting their promise in the development of treatments for depression and cognitive disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antitubercular Activities
Azetidinone derivatives have also been investigated for their antitubercular activities. The structural modification of these compounds has led to the identification of derivatives with potent activity against Mycobacterium tuberculosis, contributing valuable insights into the search for new antitubercular agents (Pramod, Kumar, Lekha, & Mayuri, 2021).
Radioactive Labeling for Imaging
This compound derivatives have been developed as radioligands for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors. These compounds, through their radioactive labeling, facilitate the in vivo study of receptor distribution and function, offering significant contributions to neuroscience research (Doll et al., 1999); (Zhang & Horti, 2004).
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) derivatives, which include “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol”, have found use in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c10-7-1-5(9(11,12)13)2-14-8(7)15-3-6(16)4-15/h1-2,6,16H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRNRHICOXFGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


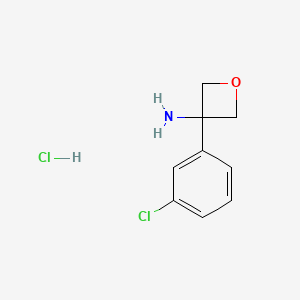

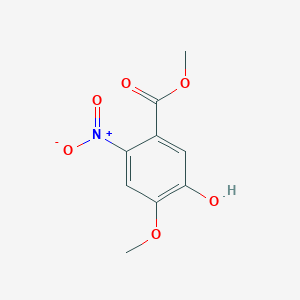
![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)
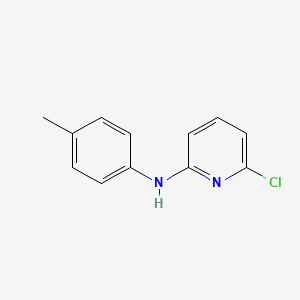

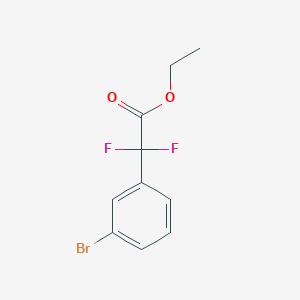
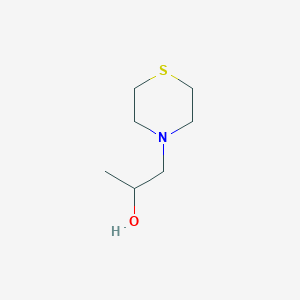

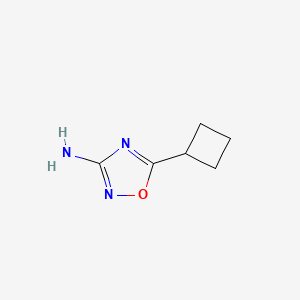
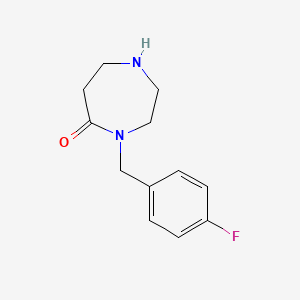
![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)
